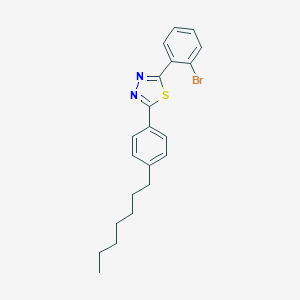![molecular formula C25H23N3O5 B414643 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B414643.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzooxazole core, which is a heterocyclic aromatic organic compound, and is substituted with tert-butyl, methoxy, and nitro groups, enhancing its chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the benzooxazole core through a cyclization reaction of o-aminophenol with a carboxylic acid derivative. The tert-butyl group is introduced via Friedel-Crafts alkylation, while the methoxy and nitro groups are added through electrophilic aromatic substitution reactions. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often facilitated by coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the benzooxazole core.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The benzooxazole core can intercalate with DNA, potentially disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-tert-Butyl-thiazol-2-yl)-4-fluoro-benzamide: Similar in structure but contains a thiazole ring instead of a benzooxazole ring.
N-(4-tert-Butylamino)phenyl acetamide: Contains a tert-butylamino group instead of a tert-butyl-phenyl group.
Uniqueness
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzooxazole core, along with the tert-butyl, methoxy, and nitro groups, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H23N3O5 |
|---|---|
Peso molecular |
445.5g/mol |
Nombre IUPAC |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C25H23N3O5/c1-25(2,3)17-8-5-15(6-9-17)24-27-19-14-18(10-12-21(19)33-24)26-23(29)16-7-11-22(32-4)20(13-16)28(30)31/h5-14H,1-4H3,(H,26,29) |
Clave InChI |
HVIDVSAIJHBLMA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(dibutylamino)methyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B414560.png)
![3-(cyclohexylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414562.png)
![2-butylsulfanyl-3-(2,2-dimethyloxan-4-yl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414566.png)
![3-(2,2-DIMETHYLOXAN-4-YL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B414570.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}-3-nitrobenzamide](/img/structure/B414572.png)
![N-(3,3'-dimethoxy-4'-{[(4-methoxyphenyl)acetyl]amino}[1,1'-biphenyl]-4-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B414573.png)
![5-chloro-2-methylphenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidoate](/img/structure/B414574.png)
![Ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414576.png)
![Diphenylmethanone [1-(2-thienyl)ethylidene]hydrazone](/img/structure/B414577.png)

![N-(5-methyl-1,2-oxazol-3-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414579.png)
![N-(3-Cyano-4-ethyl-5-methyl-2-thienyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414580.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414581.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2,4-dichlorobenzohydrazide](/img/structure/B414582.png)
